Benzylthiourea;phthalic acid
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Overview
Description
Benzylthiourea and phthalic acid are two distinct chemical compounds. Benzylthiourea is an organic compound with the formula C8H10N2S, known for its applications in various chemical reactions and as an intermediate in organic synthesis. Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the formula C8H6O4. It is widely used in the production of plasticizers, resins, and dyes.
Preparation Methods
Benzylthiourea
Benzylthiourea can be synthesized through the reaction of benzylamine with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Phthalic Acid
Phthalic acid is produced industrially by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate in acidic conditions .
Chemical Reactions Analysis
Benzylthiourea
Benzylthiourea undergoes various chemical reactions, including:
Oxidation: Benzylthiourea can be oxidized to form benzylisothiocyanate.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Condensation: Benzylthiourea can condense with aldehydes or ketones to form Schiff bases.
Phthalic Acid
Phthalic acid is a dibasic acid with pKa values of 2.89 and 5.51. It undergoes several types of reactions:
Esterification: Reacts with alcohols to form phthalate esters, commonly used as plasticizers.
Reduction: Can be reduced to phthalic anhydride.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the aromatic ring.
Scientific Research Applications
Benzylthiourea
Benzylthiourea is used in:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in pharmaceuticals as a building block for drug synthesis.
Phthalic Acid
Phthalic acid has diverse applications:
Chemistry: Used in the synthesis of dyes, pigments, and plasticizers.
Biology: Studied for its role in the degradation of phthalate esters by microorganisms.
Industry: Widely used in the production of polyesters, alkyd resins, and as a plasticizer in PVC.
Mechanism of Action
Benzylthiourea
The mechanism of action of benzylthiourea involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Phthalic Acid
Phthalic acid exerts its effects through its interaction with various receptors and enzymes. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Benzylthiourea
Similar compounds include other thiourea derivatives such as methylthiourea and ethylthiourea. Benzylthiourea is unique due to its benzyl group, which imparts specific chemical properties and reactivity.
Phthalic Acid
Similar compounds include isophthalic acid and terephthalic acid, which are also aromatic dicarboxylic acids. Phthalic acid is unique due to its ortho-substitution pattern, which affects its chemical reactivity and applications .
Properties
CAS No. |
60834-60-8 |
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Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzylthiourea;phthalic acid |
InChI |
InChI=1S/C8H10N2S.C8H6O4/c9-8(11)10-6-7-4-2-1-3-5-7;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-5H,6H2,(H3,9,10,11);1-4H,(H,9,10)(H,11,12) |
InChI Key |
HEAKEGQNRDPWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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